molecular formula C16H24BNO4 B1421289 N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1073353-64-6

N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1421289
CAS No.: 1073353-64-6
M. Wt: 305.2 g/mol
InChI Key: GNJHHGGRMLSKNG-UHFFFAOYSA-N
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Description

The compound contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The benzamide could potentially undergo reactions at the amide group.

Scientific Research Applications

Benzoxaboroles in Scientific Research

Benzoxaboroles, like the boron-containing moiety in the compound of interest, have been studied for their unique properties and applications in various fields. Benzoxaboroles have been recognized for their biological activity and potential in clinical trials. They serve as building blocks in organic synthesis, and their ability to bind hydroxyl compounds allows them to act as molecular receptors for sugars and glycoconjugates. This makes them valuable in the development of new therapeutic agents, particularly as anti-bacterial, anti-fungal, and anti-protozoal agents due to their inhibitory action on enzymes critical to the life cycles of various pathogens (Adamczyk-Woźniak et al., 2009).

Application in Drug Development

Benzoxaborole derivatives have been clinically used for the treatment of conditions like onychomycosis and atopic dermatitis, with several others in different stages of clinical trials. Their wide range of action against fungal, protozoan, bacterial, and viral pathogens underscores the potential of boron-containing compounds in the pharmaceutical industry. The versatility of benzoxaboroles, combined with their pharmacological properties, showcases the potential for compounds with similar functionalities in drug discovery and development (Nocentini et al., 2018).

Benzamide Derivatives in Psychopharmacology

Benzamide derivatives, which share a structural similarity to part of the compound , have been studied for their psychopharmacological properties. These compounds, including known antipsychotic drugs, have shown affinity for gamma-hydroxybutyric acid (GHB) receptors, suggesting a potential role in the pathogenesis of diseases such as schizophrenia. The affinity of benzamide antipsychotic drugs for GHB receptors suggests that some of their therapeutic effects may be attributed to this interaction, highlighting the importance of such functional groups in drug design and mechanism studies (Siembida & Karakuła, 2018).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-8-6-7-12(11-13)14(19)18-9-10-20-5/h6-8,11H,9-10H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJHHGGRMLSKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674681
Record name N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-64-6
Record name N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2-Methoxyethylamine-1-carbonyl)phenyl]boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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